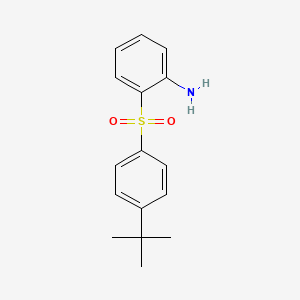

2-(4-tert-Butylbenzene-1-sulfonyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61174-42-3 |

|---|---|

Molecular Formula |

C16H19NO2S |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)sulfonylaniline |

InChI |

InChI=1S/C16H19NO2S/c1-16(2,3)12-8-10-13(11-9-12)20(18,19)15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |

InChI Key |

ZCNAEBBYMIHCDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 4 Tert Butylbenzene 1 Sulfonyl Aniline and Analogues

Historical and Contemporary Synthetic Routes to Substituted Sulfonyl Anilines

The construction of the sulfonamide linkage is a cornerstone of organic synthesis, with a rich history and a continually evolving landscape of methodologies. These strategies can be broadly categorized into direct sulfonylation, amidation reactions, and multi-component strategies.

Direct Sulfonylation Approaches

Direct sulfonylation involves the introduction of a sulfonyl group onto the aniline (B41778) ring. One of the classic methods for preparing sulfones is through the electrophilic aromatic substitution of arenes with sulfonyl chlorides or sulfonic acids. However, these methods often necessitate harsh conditions, such as the use of stoichiometric Lewis or Brønsted acids and high temperatures, which can limit their applicability with sensitive substrates.

More recent advancements have focused on milder, more versatile methods. Photocatalysis, for instance, has emerged as a powerful tool. Visible-light-mediated sulfonylation of anilines using sulfonyl fluorides as stable and modifiable sulfonylation reagents has been developed, allowing for the synthesis of a variety of substituted sulfonylanilines under mild reaction conditions. Another innovative approach involves the use of a biomass-derived copper catalyst for the remote C-H sulfonylation of anilines with sodium sulfinates, offering an environmentally benign route to these compounds. mdpi.com

Amidation Reactions with Sulfonyl Chlorides

The most prevalent and versatile method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. chemrxiv.org This approach is highly effective for a wide range of substrates. The choice of base is crucial for the success of the reaction, with common choices including pyridine and triethylamine. For instance, the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride in the presence of a catalytic amount of pyridine in dichloromethane at room temperature yields the corresponding sulfonamide in high yield. rsc.orgresearchgate.net Similarly, triethylamine is also a widely used base for this transformation. eurjchem.com

While this method is robust, the synthesis and handling of sulfonyl chlorides can be a drawback, as they are often toxic and moisture-sensitive. thieme.dethieme.de

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. In the context of sulfonyl anilines, MCRs that incorporate a sulfur dioxide surrogate have gained prominence. For example, a three-component coupling of aryl radicals, a sulfur dioxide surrogate like potassium metabisulfite (K₂S₂O₅), and an amine can provide a modular route to sulfonamides. rsc.org Another strategy involves the use of aryldiazonium salts in multi-component sulfonylation reactions. researchgate.net These methods bypass the need for pre-functionalized sulfonylating agents and allow for the rapid generation of diverse sulfonamide libraries.

Targeted Synthesis of 2-(4-tert-Butylbenzene-1-sulfonyl)aniline

The synthesis of the target molecule, this compound, is most practically achieved through the amidation of a 2-aminoaniline derivative with 4-tert-butylbenzenesulfonyl chloride. This section details the preparation of the necessary precursors and the optimization of the coupling reaction.

Selection and Preparation of Precursors

4-tert-Butylbenzenesulfonyl chloride: This key precursor can be synthesized from 4-tert-butylbenzenesulfonic acid. The sulfonic acid itself is prepared by the sulfonation of tert-butylbenzene using fuming sulfuric acid. prepchem.com The reaction mixture is typically heated to ensure complete dissolution of the organic layer. prepchem.com The resulting sulfonic acid can then be converted to the sulfonyl chloride using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride. 4-tert-Butylbenzenesulfonyl chloride is also commercially available. oakwoodchemical.com

2-Aminoanilines and Related Structures: A variety of methods exist for the synthesis of ortho-substituted anilines. These include the reduction of corresponding nitro compounds, which is a common and effective strategy. Other modern approaches include Brønsted acid-catalyzed, nondirected one-pot ortho-selective amination of C-H bonds, which provides direct access to ortho-substituted anilines from arylamines. acs.org For the specific target, 2-aminoaniline (o-phenylenediamine) or its derivatives would be the required coupling partner.

Optimization of Reaction Conditions and Catalyst Systems

The coupling of 4-tert-butylbenzenesulfonyl chloride with a 2-aminoaniline derivative would typically be carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Base Selection: Pyridine is a common and effective base for such reactions, often used in either stoichiometric or catalytic amounts in a suitable solvent like dichloromethane. rsc.orgresearchgate.net Triethylamine is another viable option that can be used in solvents like dichloromethane. eurjchem.com For sterically hindered anilines, stronger, non-nucleophilic bases might be required to facilitate the reaction.

Catalyst Systems: While many sulfonamide syntheses proceed efficiently with just a base, certain catalyst systems can enhance the reaction rate and yield, particularly for challenging substrates. For instance, a practical catalytic method for the synthesis of sterically hindered anilines has been developed using a catalyst prepared in situ from copper(I) triflate and a diphosphine ligand. nih.gov Although the target aniline may not be excessively hindered, such catalytic systems could be beneficial for optimizing the synthesis of more complex analogs.

Reaction Conditions: The reaction is typically performed at room temperature, although gentle heating may be necessary in some cases to drive the reaction to completion. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Upon completion, the product is usually isolated by removing the solvent and washing the residue with water to remove any salts. eurjchem.com

Below is an interactive data table summarizing typical reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides and anilines, which would be applicable to the synthesis of the target compound.

| Parameter | Typical Conditions | Notes |

| Solvent | Dichloromethane, Tetrahydrofuran, Diethyl ether | Aprotic solvents are generally preferred. |

| Base | Pyridine, Triethylamine | Used to scavenge the HCl byproduct. |

| Temperature | 0 °C to Room Temperature | Can be heated if the reaction is sluggish. |

| Catalyst | None (typically), Copper(I) salts | May be required for hindered substrates. |

| Reaction Time | 2-6 hours | Monitored by TLC. |

| Work-up | Aqueous wash, extraction | To remove salts and purify the product. |

Green Chemistry Principles in Scalable Synthesis

The large-scale synthesis of this compound and its analogues necessitates the integration of green chemistry principles to minimize environmental impact and enhance economic viability. Key areas of focus include the use of sustainable solvents, the development of energy-efficient processes, and the application of recyclable catalysts.

Sustainable Solvents and Reaction Media:

Traditional syntheses of sulfonamides often employ volatile and hazardous organic solvents. researchgate.net Green chemistry encourages the substitution of these with more environmentally benign alternatives. Water, ethanol, glycerol, and deep eutectic solvents (DESs) have emerged as promising media for sulfonamide synthesis. rsc.orgresearchgate.netuniba.it For instance, a method for synthesizing sulfonamides in sustainable solvents like water, ethanol, and a choline chloride/glycerol deep eutectic solvent has been developed, offering good to excellent yields. rsc.orgresearchgate.net The use of water as a solvent is particularly advantageous due to its non-toxic nature and the ease of product isolation, often requiring simple filtration. researchgate.netmdpi.com

Energy Efficiency:

Reducing energy consumption is a cornerstone of green chemistry. Electrochemical synthesis presents an energy-efficient alternative to traditional heating methods for inducing chemical reactions. acs.org The electrochemical oxidative coupling of thiols and amines to form sulfonamides is a notable example, a process that is driven by electricity and can be completed rapidly without the need for sacrificial reagents or catalysts. acs.org Microwave-assisted synthesis is another energy-efficient technique that can accelerate reaction times and improve yields in the synthesis of related aniline precursors.

Recyclable Catalysts:

The development of heterogeneous and magnetically recoverable catalysts is a significant advancement in sustainable synthesis. researchgate.netnih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and catalyst cost. For example, copper(II) bromide immobilized on magnetic nanoparticles has been effectively used as a reusable catalyst for the preparation of N-aryl sulfonamides. researchgate.net Similarly, copper nanoparticles supported on natural zeolites have been employed as a reusable heterogeneous catalyst for the N-arylation of sulfonamides in water. researchgate.net

The following table summarizes the application of green chemistry principles in the synthesis of sulfonamides, with data extrapolated from studies on related compounds.

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Key Findings/Advantages | Reference Example |

|---|---|---|---|

| Use of Sustainable Solvents | Reaction of sulfonyl chlorides with amines in water, ethanol, or deep eutectic solvents. | Eliminates the need for hazardous organic solvents; simplifies product isolation. researchgate.netmdpi.com | Synthesis of sulfonamides in ChCl/glycerol with up to 97% yield. uniba.it |

| Energy Efficiency | Electrochemical oxidative coupling of thiols and amines. | Reaction is driven by electricity, reducing reliance on thermal energy; rapid reaction times. acs.org | Electrochemical synthesis of sulfonamides completed in 5 minutes. acs.org |

| Use of Recyclable Catalysts | Copper or iron complexes immobilized on magnetic nanoparticles. | Facilitates easy catalyst separation and reuse, minimizing waste and cost. researchgate.netnih.gov | Magnetically recoverable copper catalyst reused 5 times without significant loss of activity. researchgate.net |

Stereoselective Synthesis and Diastereocontrol in Related Systems

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for the preparation of its chiral analogues, which may possess stereogenic centers at the aniline or sulfonyl backbone. Diastereocontrol is typically achieved through the use of chiral starting materials or chiral auxiliaries.

Synthesis from Chiral Amines:

A straightforward approach to diastereomerically enriched sulfonamides involves the reaction of a sulfonyl chloride with a chiral amine. This method has been used to prepare epimeric sulfinamides, which are structurally related to sulfonamides. researchgate.net Although modest diastereoselectivity was observed in some cases, the resulting diastereomers could often be separated by chromatography to yield enantiopure products. researchgate.netresearchgate.net The reaction of tosyl chloride and nosyl chloride with various α-substituted primary chiral amines exemplifies this strategy. researchgate.net

Use of Chiral Auxiliaries:

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. In the context of sulfonamide-related synthesis, chiral auxiliaries can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral sulfinamides, natural products like (-)-quinine have been successfully employed as chiral auxiliaries, leading to excellent enantioselectivity. nih.govacs.orgresearchgate.net The auxiliary guides the approach of the incoming reagent, leading to the preferential formation of one diastereomer. A key advantage of this approach is that the chiral auxiliary can often be recovered and recycled after the reaction. nih.govacs.org Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated significant utility in various asymmetric syntheses. scielo.org.mx

The table below presents examples of diastereoselective synthesis in systems related to sulfonamides.

| Stereoselective Strategy | Reactants/Auxiliary | Key Outcome | Reference Example |

|---|---|---|---|

| Use of Chiral Amines | Tosyl chloride and enantiomerically pure α-substituted primary amines. | Formation of diastereomeric sulfinamides with modest diastereoselectivity (up to 17% de). researchgate.net | Reaction of nosyl chloride with a chiral amine. researchgate.net |

| Use of Chiral Auxiliaries | Sulfinamide synthesis using (-)-quinine as a chiral auxiliary. | Excellent enantioselectivity in the synthesis of various chiral sulfinamides. nih.govacs.org | Quinine-mediated asymmetric synthesis. nih.govacs.org |

| Use of Chiral Auxiliaries | Sulfur-based chiral auxiliaries derived from amino acids. | High diastereoselectivity in various asymmetric reactions, including aldol and Michael additions. scielo.org.mx | Thiazolidinethione and oxazolidinethione auxiliaries. scielo.org.mx |

Chemical Reactivity, Transformation, and Mechanistic Studies

Reactivity Profile of the Sulfonyl Aniline (B41778) Moiety in Organic Reactions

The reactivity of the sulfonyl aniline portion of the molecule is a product of the electronic effects of the substituents on the aromatic rings and the inherent chemical nature of the sulfonamide linkage.

The two aromatic rings in 2-(4-tert-Butylbenzene-1-sulfonyl)aniline exhibit different susceptibilities to electrophilic aromatic substitution (SEAr) due to the nature of their substituents.

The aniline ring is activated towards electrophilic attack by the strongly electron-donating amino (-NH₂) group. This group directs incoming electrophiles to the ortho and para positions. However, the presence of the bulky 4-tert-butylbenzenesulfonyl group at the 2-position sterically hinders one of the ortho positions (position 3). Therefore, electrophilic substitution is expected to occur predominantly at the para position (position 5) and to a lesser extent at the other ortho position (position 6). It is also important to consider that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. In such cases, the reactivity of the aniline ring towards electrophiles would be significantly diminished.

The tert-butylphenyl ring is activated by the electron-donating tert-butyl group, which is an ortho, para-director. rsc.org The large steric bulk of the tert-butyl group, however, significantly disfavors substitution at the ortho positions. nih.gov The sulfonyl group (-SO₂-) attached to this ring is strongly deactivating and meta-directing. The opposing effects of these two substituents mean that the position of electrophilic attack on this ring is less straightforward. Generally, the activating effect of the alkyl group would be overcome by the deactivating effect of the sulfonyl group, making this ring less reactive towards electrophilic substitution than the aniline ring.

A study on the nitration and halogenation of N-phenylbenzenesulfonamide showed that electrophilic substitution occurs on the aniline ring, leading to the formation of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. This supports the higher reactivity of the aniline portion of the molecule towards electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring System | Major Product(s) | Minor Product(s) | Deactivated under Strong Acid |

| Aniline Ring | para-substituted (position 5) | ortho-substituted (position 6) | Yes |

| tert-Butylphenyl Ring | Substitution is generally disfavored | - | No |

Nucleophilic Reactions at the Sulfonyl Group and Aniline Nitrogen

The sulfonamide linkage is susceptible to nucleophilic attack at two primary sites: the sulfur atom of the sulfonyl group and the nitrogen atom of the aniline.

Nucleophilic attack at the sulfonyl sulfur can lead to cleavage of the S-N bond or the S-C bond. The sulfur atom is electrophilic due to the presence of two electronegative oxygen atoms. Strong nucleophiles can displace either the aniline or the tert-butylphenyl group. The feasibility of these reactions often depends on the reaction conditions and the nature of the nucleophile.

The aniline nitrogen , while generally nucleophilic, has its nucleophilicity reduced by the electron-withdrawing effect of the adjacent sulfonyl group. However, it can still participate in nucleophilic reactions. For instance, deprotonation of the aniline nitrogen with a strong base would generate a highly nucleophilic amide anion, which can then react with various electrophiles. Studies have shown that the N-H bond of sulfonamides can undergo various reactions, including N-arylation. Furthermore, a bimolecular nucleophilic substitution (SN2) reaction at the amide nitrogen atom has been reported for related systems, highlighting the potential for N-N bond formation.

Functionalization and Derivatization of this compound

The distinct reactive sites within this compound allow for a range of functionalization and derivatization reactions.

The nitrogen atom of the aniline moiety is a key site for modification. Its reactivity can be modulated to allow for the introduction of a variety of functional groups.

N-Alkylation and N-Arylation: The aniline nitrogen can be alkylated or arylated under appropriate conditions. Deprotonation with a base, followed by reaction with an alkyl halide or an activated aryl halide, can yield N-substituted products. Transition-metal-free N-arylation of sulfonamides using o-silylaryl triflates has been reported as an efficient method.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the corresponding N-acylsulfonamides. This modification can be useful for altering the electronic properties of the molecule or for introducing further functionality.

Diazotization: The primary amino group of the aniline can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.

Table 2: Potential Reactions at the Aniline Nitrogen

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Base, Alkyl Halide | Secondary Amine |

| N-Arylation | Base, Aryl Halide (or other coupling partner) | Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride, Base | Amide |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt |

Transformations Involving the Sulfonyl Group

The sulfonyl group itself can be a handle for further chemical transformations, although these reactions are often more challenging than those on the aniline moiety.

Reductive Cleavage: The S-N bond of the sulfonamide can be cleaved under strong reducing conditions, which would liberate the free aniline.

Nucleophilic Substitution at Sulfur: As mentioned, strong nucleophiles can attack the sulfur atom, leading to the displacement of the aniline or the tert-butylphenyl group. This can be a route to synthesize other sulfonamides or sulfonic acid derivatives.

The tert-butylphenyl group is generally less reactive than the aniline ring. However, certain transformations are possible.

Benzylic Position Reactions: The tert-butyl group itself does not have benzylic protons, making it unreactive towards reactions that typically occur at such positions (e.g., oxidation, halogenation).

Electrophilic Aromatic Substitution: While less favored, under forcing conditions, electrophilic substitution on this ring could potentially be achieved, likely at the position meta to the sulfonyl group.

Ipso-Substitution: The tert-butyl group can sometimes be removed or replaced in certain electrophilic substitution reactions, a process known as ipso-substitution.

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is governed by the interplay of the sulfonamide linkage, the aromatic rings, and the nitrogen atom's lone pair. Mechanistic studies on analogous N-arylsulfonamides have elucidated several key reactive pathways, including radical reactions, photochemical rearrangements, and various catalytic transformations. These studies provide a framework for understanding the potential reactivity of the title compound.

Radical reactions involving sulfonamides are of significant interest for forming new carbon-sulfur and carbon-nitrogen bonds. The generation of sulfonyl radicals is a key step in many of these transformations.

Generation and Fate of Sulfonyl Radicals: One common pathway for generating sulfonyl radicals is through the photochemically or thermally induced fragmentation of suitable precursors. For instance, N-sulfonylimine derivatives can undergo a controlled β-scission upon photo-excitation to yield a sulfonyl radical intermediate. nih.gov A proposed catalytic cycle for such a process, initiated by an energy-transfer photocatalyst, is depicted below.

Initiation: A photocatalyst, upon irradiation, enters an excited state.

Energy Transfer: The excited photocatalyst transfers energy to a precursor derived from the sulfonamide.

Fragmentation: The energized precursor undergoes fragmentation to generate a sulfonyl radical. nih.gov

Reaction and Propagation: The sulfonyl radical can then participate in various reactions, such as addition to unsaturated bonds, followed by a hydrogen atom transfer (HAT) to yield the final product. nih.gov

Another pathway involves the elimination of a sulfonyl radical from an α-sulfonamidoyl radical, which can be generated through radical cyclization or other means. This β-elimination is a characteristic reaction that leads to the formation of imines. nih.gov

N-Centered Radical Intermediates: In addition to sulfur-centered radicals, nitrogen-centered radicals can also play a crucial role. For example, copper-catalyzed reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant can generate N-centered sulfonimidyl radicals. nih.gov These radicals, potentially stabilized by coordination to the copper catalyst, are potent species capable of abstracting hydrogen atoms from C-H bonds, initiating a cascade of functionalization reactions. nih.gov A plausible mechanism involves the formation of a Cu(II)-sulfonimidyl radical adduct that facilitates the hydrogen atom transfer. nih.gov

The table below summarizes key radical intermediates and their typical formation methods based on studies of analogous sulfonamide systems.

| Radical Intermediate | Formation Method | Subsequent Reaction | Reference |

| Sulfonyl Radical (RSO₂) | Photocatalytic fragmentation of N-sulfonylimines | Addition to alkenes | nih.gov |

| Sulfonyl Radical (RSO₂) | β-elimination from α-sulfonamidoyl radicals | Formation of imines | nih.gov |

| Sulfonyl Radical (RSO₂) | Catalyst-free reaction of aryldiazonium salts with SO₂ sources | Addition to alkynes | researchgate.net |

| N-Centered Sulfonimidyl Radical | Copper-catalyzed oxidation with NFSI | Hydrogen Atom Transfer (HAT) from C-H bonds | nih.gov |

Photochemical activation can induce rearrangements in molecules containing the sulfonamide moiety. While direct evidence for the photochemical N- to C-sulfonyl migration in this compound is not extensively documented, studies on related compounds suggest the plausibility of such transformations.

One of the key photochemical reactions of N-arylsulfonamides is photodesulfonylation, which involves the cleavage of the N-S bond. nih.gov This process can be initiated by photoinduced electron transfer. For a molecule like this compound, this could lead to the formation of an aniline radical cation and a sulfonyl radical.

A hypothetical N- to C-sulfonyl migration could proceed through a radical cage mechanism, as outlined below:

Photoexcitation: The molecule absorbs UV light, promoting it to an excited state.

Homolytic N-S Bond Cleavage: The excited state undergoes homolytic cleavage of the N-S bond, generating an aminyl radical and a 4-tert-butylbenzenesulfonyl radical within a solvent cage.

In-Cage Recombination: The radical pair can recombine in several ways. Recombination at the nitrogen atom would regenerate the starting material. However, recombination at one of the ortho or para positions of the aniline ring would lead to the formation of a C-sulfonylated aniline, a rearranged product.

Solvent Escape and Side Reactions: If the radicals escape the solvent cage, they can participate in other reactions, such as hydrogen abstraction from the solvent or dimerization.

While this mechanism is speculative for the title compound, photochemical rearrangements of other aromatic nitrogen compounds have been observed, lending credence to this possibility. rsc.org

The sulfonamide group in this compound can be manipulated through various catalytic methods, enabling its cleavage or its use as a directing group for C-H functionalization.

N-S Bond Cleavage: The reductive cleavage of the N-S bond in sulfonamides is a valuable transformation for deprotection. In tertiary sulfonamides, this can be achieved under mild acidic conditions. A proposed mechanism involves the protonation of the sulfonamide nitrogen, followed by C-N bond cleavage to form a stable carbocationic intermediate. acs.org However, for a secondary sulfonamide like the title compound, N-S bond cleavage is more likely. Photocatalytic methods using visible light and a suitable catalyst can also achieve reductive N-S bond cleavage under mild conditions. nih.gov Ruthenium(II) catalysts have also been shown to be effective for the reductive cleavage of N-O bonds in related N-oxysulfonamides, suggesting their potential applicability for N-S bond cleavage as well. rsc.org

Transamidation: Transamidation, the exchange of the amine portion of an amide or sulfonamide, can be facilitated by metal catalysts. The mechanism generally involves the activation of the sulfonamide by the catalyst. For instance, studies on metal-catalyzed transamidation suggest that the reaction can proceed through the formation of a metal-amido complex, which then reacts with the incoming amine. nih.gov

C-H Activation: The sulfonamide group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of the aromatic rings. Rhodium, palladium, and iridium are common catalysts for these transformations. elsevierpure.comresearchgate.netresearchgate.netacs.orgacs.org

A general mechanism for ortho-C-H amidation catalyzed by a rhodium complex can be described as follows:

Coordination: The sulfonamide coordinates to the rhodium catalyst.

C-H Activation: The catalyst facilitates the cleavage of an ortho C-H bond on one of the aromatic rings, forming a metallacyclic intermediate. This step is often the rate-determining step.

Reaction with an Amine Source: The metallacycle reacts with an external amine source, such as a sulfonyl azide. elsevierpure.comresearchgate.net This can involve the formation of a metal-nitrenoid species. acs.orgyoutube.com

Reductive Elimination: The final C-N bond is formed through reductive elimination, releasing the functionalized product and regenerating the active catalyst.

Similarly, palladium catalysts, often in conjunction with specific ligands, can direct the C-H olefination or arylation of aniline derivatives. acs.orgresearchgate.netacs.orgnih.gov The ligand plays a crucial role in the chemo- and regioselectivity of the reaction. acs.orgnih.gov

The following table provides an overview of catalytic systems used for transformations analogous to those possible for this compound.

| Transformation | Catalyst System | Key Mechanistic Feature | Reference(s) |

| N-S Bond Cleavage | Catalytic Acid | Protonation of nitrogen, selective C-N or N-S cleavage | acs.org |

| N-S Bond Cleavage | Ru(II) catalyst with HCOOH/NEt₃ | Reductive cleavage | rsc.org |

| Transamidation | Metal catalysts (e.g., Ti, Fe) | Activation of the amide/sulfonamide moiety | nih.gov |

| C-H Amidation | Rh(III) or Ir(III) complexes with sulfonyl azides | Formation of a metallacyclic intermediate, potential involvement of a metal-nitrenoid species | elsevierpure.comresearchgate.netresearchgate.netacs.org |

| C-H Olefination | Pd catalyst with S,O-ligand | Ligand-controlled para-selectivity | acs.orgacs.org |

| C-H Arylation | Pd catalyst with [2,2'-bipyridin]-6(1H)-one ligand | Ligand-enabled ortho-selectivity on unprotected anilines | nih.gov |

Advanced Characterization and Structural Analysis Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(4-tert-Butylbenzene-1-sulfonyl)aniline in solution. scilit.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, which is crucial for confirming the compound's identity and understanding its conformational and electronic characteristics. mpg.denih.gov The large tert-butyl group provides a sharp, intense singlet in the ¹H NMR spectrum, serving as a distinctive signature for the molecule. nih.gov

Conformational Analysis: The relative orientation of the two aromatic rings and the geometry around the sulfonamide linkage can be investigated using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (2D-NOESY). This method detects through-space correlations between protons that are in close proximity, allowing for the determination of the preferred conformation in solution. The flexibility around the S-N bond in sulfonamides means that the molecule can adopt various conformations, and NMR studies can help identify the most stable arrangement. nih.gov Rotational spectroscopy studies on similar benzenesulfonamides have shown that the amino group of the sulfonamide often lies perpendicular to the benzene (B151609) plane. nih.gov

Electronic Analysis: The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic distribution within the molecule. The electron-withdrawing sulfonyl (SO₂) group significantly influences the chemical shifts of adjacent aromatic protons and carbons, causing them to resonate at a lower field (higher ppm values). Conversely, the electron-donating tert-butyl group and the amino (-NH₂) group cause shielding effects on their respective aromatic rings. Quantitative NMR (qNMR) can be used to determine the purity of a sample or quantify components in a mixture without the need for identical reference standards. nih.gov

Below is a table of predicted NMR chemical shifts for this compound based on known values for its constituent substructures.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| tert-Butyl Protons | ¹H | ~1.3 | Singlet (s) |

| tert-Butyl Quaternary Carbon | ¹³C | ~34 | |

| tert-Butyl Methyl Carbons | ¹³C | ~31 | |

| Aniline (B41778) -NH₂ Protons | ¹H | ~4.0 - 5.0 (broad) | Singlet (s) |

| Aromatic Protons (Aniline Ring) | ¹H | ~6.5 - 7.5 | Multiplets (m) |

| Aromatic Protons (Benzene Ring) | ¹H | ~7.6 - 8.0 | Multiplets (m) |

| Aromatic Carbons | ¹³C | ~115 - 155 |

Utilizing Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. In the context of this compound, EPR would be instrumental in studying reactions where radical intermediates are proposed or generated, for instance, through photocatalysis or oxidation. acs.org

Sulfonamides can be precursors to sulfonyl radicals (R-SO₂•), which are key intermediates in various chemical transformations. If this compound were to participate in a reaction involving homolytic cleavage of a bond, EPR spectroscopy would be the definitive method for identifying the resultant radical species. nih.gov The technique provides data on the g-value and hyperfine coupling constants, which act as a fingerprint for a specific radical, revealing information about its electronic structure and its interaction with nearby magnetic nuclei (like ¹H and ¹⁴N).

In many cases, the radical intermediates are too short-lived to be observed directly. In such scenarios, a technique called "spin trapping" is employed. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be readily detected and characterized by EPR. nih.gov

| Potential Radical Species | Formation Method | Key Information from EPR |

|---|---|---|

| 4-tert-Butylbenzenesulfonyl Radical | Photolysis, Oxidation | g-value, hyperfine coupling to aromatic protons |

| Anilinyl Radical | Hydrogen abstraction from -NH₂ | g-value, hyperfine coupling to ¹⁴N and ¹H nuclei |

X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov An analysis of a single crystal of this compound would yield an unambiguous solid-state molecular structure, providing exact bond lengths, bond angles, and torsion angles. rsc.orgresearchgate.net This data is fundamental for understanding the molecule's intrinsic geometry, free from the averaging effects seen in solution-state NMR.

Intermolecular Interactions: Beyond the structure of a single molecule, crystallography elucidates how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions. rsc.orgresearchgate.net For this compound, the primary interactions expected are hydrogen bonds involving the aniline -NH₂ group as a donor and the sulfonyl oxygen atoms as acceptors. nih.gov These N-H···O hydrogen bonds are a defining feature in the crystal structures of many sulfonamides, often leading to the formation of well-ordered supramolecular assemblies like chains or sheets. nih.govnih.gov Additionally, π-π stacking interactions between the aromatic rings may further stabilize the crystal packing. nih.govchemrxiv.org Understanding these interactions is key to rationalizing the physical properties of the solid material, such as melting point and solubility. chemrxiv.org

| Parameter | Typical Value/Type | Significance |

|---|---|---|

| S-N Bond Length | ~1.63 Å | Indicates bond order and strength. |

| S-O Bond Length | ~1.43 Å | Characteristic of sulfonyl group. |

| C-S-N-C Torsion Angle | Variable | Defines the molecular conformation. nih.gov |

| Primary Interaction | N-H···O Hydrogen Bond | Governs crystal packing and supramolecular structure. nih.gov |

| Secondary Interaction | π-π Stacking | Contributes to crystal lattice stability. nih.gov |

Advanced Mass Spectrometry Techniques for Mechanistic Elucidation and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are vital for confirming molecular weight, probing fragmentation pathways, and elucidating reaction mechanisms. acs.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula of this compound.

Mechanistic Elucidation: Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected parent ion. For aromatic sulfonamides, a characteristic fragmentation pathway upon collision-induced dissociation is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This rearrangement pathway is influenced by substituents on the aromatic rings and can serve as a diagnostic tool for identifying sulfonamide-containing compounds in a complex mixture. nih.gov By monitoring a reaction over time with LC-MS, one can identify reactants, intermediates, and products, providing crucial evidence for a proposed reaction mechanism.

Isotopic Labeling Studies: Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms through a chemical reaction or fragmentation process. For example, one could synthesize this compound with specific atoms replaced by their heavy isotopes, such as deuterium (B1214612) (²H), ¹³C, ¹⁵N, or ¹⁸O. Analyzing the isotopically labeled compound and its products by MS would reveal a specific mass shift. This allows for the unambiguous determination of bond cleavage and formation events, providing definitive proof for reaction mechanisms and fragmentation patterns. For instance, labeling the sulfonyl oxygens with ¹⁸O would result in a [M+H]⁺ ion that is 4 Da heavier, and its fragmentation would confirm the loss of SO¹⁸O₂.

| Analysis | Expected Observation | Information Gained |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ ion with m/z matching C₁₆H₂₁N₁O₂S₁ | Confirmation of elemental formula. |

| MS/MS Fragmentation | Neutral loss of SO₂ (64 Da) from the parent ion. nih.gov | Characteristic of sulfonamide structure. nih.gov |

| ¹⁸O Labeling (on SO₂) | Parent ion [M+H]⁺ shifts by +4 Da. | Confirms location of label. |

| ¹⁵N Labeling (on NH₂) | Parent ion [M+H]⁺ shifts by +1 Da. | Traces the nitrogen atom in reactions. |

Computational Chemistry and Theoretical Modelling

Quantum Chemical Investigations of Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of sulfonamide derivatives. researchgate.net For molecules in this class, DFT calculations with functionals like B3LYP and a 6-311G** basis set have been used to analyze the molecular structure and vibrational spectra. researchgate.net These studies reveal crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure is significantly influenced by the interplay between the electron-donating aniline (B41778) moiety and the electron-withdrawing sulfonyl group, bridged by the nitrogen atom. The tert-butyl group on the benzene (B151609) ring acts as a bulky, electron-donating group. Natural Bond Orbital (NBO) analysis can reveal details of electron delocalization and charge transfer within the molecule. For instance, in similar anilinium derivatives, NBO analysis has shown that extensive electron delocalization around the aromatic rings can influence the material's properties. mdpi.com

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and its potential for electronic excitation. In related sulfonamides, the HOMO is often localized on the more electron-rich parts of the molecule, such as the aniline ring, while the LUMO is centered on the electron-accepting sulfonyl group and its associated phenyl ring.

| Parameter | Description | Typical Findings in Related Sulfonamides |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | S=O bonds are typically around 1.45 Å, while S-N and S-C bonds are longer, reflecting their single bond character. researchgate.net |

| Bond Angles (˚) | The angle formed between three connected atoms. | The O-S-O angle in the sulfonyl group is typically around 108°. researchgate.net |

| Dihedral Angles (˚) | The angle between two intersecting planes, crucial for defining conformation. | The C-S-N-C dihedral angle determines the overall shape and steric hindrance of the molecule. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap suggests higher reactivity and easier electronic transitions. |

| NBO Analysis | Analyzes charge distribution and intramolecular charge transfer. | Reveals hyperconjugative interactions and charge delocalization from the aniline to the sulfonyl group. mdpi.com |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure, or conformation, of 2-(4-tert-Butylbenzene-1-sulfonyl)aniline is critical to its function and interactions. The molecule possesses several rotatable bonds, primarily the S-N bond and the S-C bond, leading to various possible spatial arrangements. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the transition states that separate them.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometric parameters. iupac.orgwayne.edu By scanning the rotational barriers around key bonds (e.g., the C-S-N-C dihedral angle), a PES can be generated. wayne.edu This surface reveals the lowest energy conformations and the energy barriers for converting between them. iupac.orgwayne.edu For N-phenylbenzenesulfonamides, studies have shown a preference for synclinal conformations where the aromatic rings are twisted relative to each other. nih.gov The bulky tert-butyl group in this compound likely imposes significant steric constraints, influencing the preferred conformation by minimizing steric clashes.

Computational methods can map this landscape, identifying energy minima corresponding to stable conformers. wayne.edu The global minimum on the PES represents the most probable conformation of the molecule in the gas phase or in non-polar solvents.

Theoretical Prediction of Reactivity and Reaction Pathway Energetics

Theoretical models can predict the reactivity of this compound by calculating various reactivity descriptors derived from its electronic structure. These descriptors help to identify the most likely sites for electrophilic or nucleophilic attack.

Key reactivity descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this molecule, the oxygen atoms of the sulfonyl group and the nitrogen of the amine group are expected to be regions of high negative potential.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, indicating local reactivity. They help pinpoint the most nucleophilic and electrophilic atoms in the molecule.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, provide a general measure of the molecule's stability and reactivity.

Modelling Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. The most significant of these are hydrogen bonds. nih.gov The primary amine (-NH₂) group provides two hydrogen bond donors, while the sulfonyl oxygen atoms (-SO₂) act as strong hydrogen bond acceptors.

Computational modelling can predict and analyze these interactions. Studies on related sulfonamide crystal structures have shown that the amino protons have a high preference for forming hydrogen bonds with sulfonyl oxygens. nih.gov This often results in the formation of characteristic patterns, or motifs, such as chains or dimers. nih.govnih.gov In the case of this compound, intermolecular N-H···O hydrogen bonds are expected to be the dominant force in the crystal packing. nih.govresearchgate.net

These hydrogen-bonding networks dictate the crystal's physical properties, including its melting point and solubility. researchgate.netresearchgate.net By analyzing the crystal structure, either obtained experimentally via X-ray diffraction or predicted computationally, the specific geometry and strength of these hydrogen bonds can be detailed. researchgate.netresearchgate.net

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| N-H···O Hydrogen Bond | Amine group (-NH₂) | Sulfonyl group (-SO₂) | Primary interaction forming chains or dimers, defining the main structural motif. nih.gov |

| C-H···O Interaction | Aromatic C-H | Sulfonyl group (-SO₂) | Weaker interactions that provide additional stabilization to the crystal lattice. |

| π-π Stacking | Phenyl Rings | Phenyl Rings | Potential interactions between the aromatic rings of adjacent molecules, contributing to packing efficiency. |

Spectroscopic Property Simulations and Experimental Validation

A powerful application of computational chemistry is the simulation of various spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment provides a more profound understanding of the molecule's structure and vibrational modes.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net Each calculated vibrational mode can be animated, allowing for a precise assignment of the absorption bands observed in experimental IR and Raman spectra. For example, the characteristic stretching frequencies of the N-H bonds in the amine group, the S=O bonds in the sulfonyl group, and the C-H bonds of the aromatic rings and tert-butyl group can be calculated and compared with experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus. Comparing the calculated NMR spectra with experimental data helps confirm the molecular structure and the assignment of peaks. nih.govnih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can simulate the electronic absorption spectrum by predicting the energies and oscillator strengths of electronic transitions, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govrsc.org The calculated maximum absorption wavelength (λ_max) can be compared with the one measured experimentally to validate the electronic structure model.

This process of simulating spectra and comparing them with experimental results is a cornerstone of modern chemical characterization, providing a high degree of confidence in the structural elucidation of complex molecules like this compound. researchgate.net

Applications in Catalysis and Advanced Organic Synthesis

2-(4-tert-Butylbenzene-1-sulfonyl)aniline and its Derivatives as Ligands in Transition Metal Catalysis

While this compound itself is not primarily used as a ligand, its core structure is an exemplary platform for designing advanced ligands for transition metal catalysis. The molecule contains two key nitrogen atoms—the aniline (B41778) amine and the sulfonamide nitrogen—which can be tailored to coordinate with metal centers. The true potential of this scaffold is realized in its derivatives, where additional donor atoms (like phosphorus) are introduced, or where the inherent steric and electronic properties are fine-tuned for specific catalytic applications, including challenging cross-coupling reactions. lookchem.comyoutube.com The development of such ligands is crucial for reactions like the Buchwald-Hartwig amination, which forms essential C-N bonds. lookchem.com

The design of effective chiral ligands from scaffolds like this compound is a task that blends empirical screening with rational design based on established principles. nih.gov The modularity of the molecule, with its distinct aniline, benzenesulfonyl, and tert-butylphenyl units, allows for systematic structural variations to optimize catalytic performance.

Key design strategies include:

Steric Tuning: The bulky tert-butyl group provides significant steric hindrance, which can be crucial for promoting reductive elimination and influencing regioselectivity in catalytic cycles. This group can be modified or replaced to systematically adjust the steric environment around the metal center. chemrxiv.org

Electronic Modulation: The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing groups on either the aniline or the benzenesulfonyl ring. These modifications directly impact the electron density at the metal center, influencing its reactivity in key steps like oxidative addition.

Introduction of Additional Donor Sites: A common strategy is to convert the scaffold into a multidentate ligand. For instance, installing a phosphine (B1218219) group, such as diphenylphosphino (-PPh2), onto the aniline ring transforms the molecule into a P,N-ligand. Such mixed-donor ligands are often highly effective because they combine the properties of a "soft" phosphorus donor with a "hard" nitrogen donor, leading to unique catalytic activity that often surpasses that of symmetric P,P- or N,N-ligands. nih.gov

Chirality Installation: For asymmetric catalysis, chirality can be introduced to create analogues. This can be achieved by using a chiral amine backbone instead of the simple aniline, or by creating atropisomerism (axial chirality) through the introduction of bulky groups at the ortho-positions of the biphenyl-like structure, which hinders free rotation around the S-N or C-N bonds. chemrxiv.org

The ultimate goal of these modifications is to create a specific chiral pocket around the catalyst's active site, which preferentially stabilizes the transition state leading to one enantiomer of the product. nih.govchemrxiv.org

Derivatives of this compound are particularly relevant for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination of aryl halides. researchgate.net This reaction is a cornerstone of modern synthesis, especially in the pharmaceutical industry, for creating carbon-nitrogen bonds. nih.gov The performance of the catalyst is highly dependent on the ligand, which must facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, and C-N bond-forming reductive elimination to release the product and regenerate the catalyst. researchgate.net

Ligands derived from the target scaffold would compete with established, highly effective ligands like biaryl phosphines (e.g., RuPhos, tBuBrettPhos) and N-heterocyclic carbenes (NHCs). researchgate.netnih.gov The effectiveness of a hypothetical P,N-ligand based on this scaffold would be evaluated by its ability to catalyze the coupling of challenging substrates, such as electron-rich or sterically hindered aryl chlorides, with a variety of amines at low catalyst loadings.

Table 1: Representative Performance in Palladium-Catalyzed Amination of Aryl Halides with Various Ligand Types

| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol %) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Morpholine | BippyPhos | 0.25 | 92 | nih.gov |

| 2 | 1-Bromo-3-(methylsulfonyl)benzene | Cyclohexylamine | BippyPhos | 0.25 | 95 | nih.gov |

| 3 | 4-Bromobenzonitrile | Aniline | Chitosan-Pd NPs | 1.0 | 96 | lookchem.com |

| 4 | 4-Chloroanisole | Diphenylamine | Pd-PEPPSI-NHC | 2.0 | 94 | researchgate.net |

This table illustrates typical results for the Buchwald-Hartwig amination using established catalyst systems. Derivatives of this compound would be designed to achieve similar or superior performance.

Creating chiral analogues of this compound opens the door to enantioselective catalysis, where the catalyst selectively produces one of two mirror-image product molecules. A key strategy involves designing axially chiral derivatives. By introducing sufficient steric bulk at the ortho-positions of the N-aryl ring, rotation around the C-N bond can be restricted, leading to stable, separable enantiomers (atropisomers) that can serve as chiral ligands.

Another approach is anion-binding catalysis, where a chiral ligand does not coordinate directly to the metal but instead interacts with the counter-anion of the catalyst complex through noncovalent interactions like hydrogen bonding. organic-chemistry.org A chiral sulfonamide derivative could potentially act as such a hydrogen-bond donor, influencing the stereochemical outcome of the reaction by organizing the transition state assembly. organic-chemistry.org The success of these strategies depends on achieving effective stereochemical communication between the chiral ligand and the substrate at the reaction's stereocenter-forming step.

Table 2: Examples of Enantioselectivity Achieved with Chiral Ligands in Asymmetric Reactions

| Entry | Reaction Type | Catalyst System | Chiral Ligand Type | Enantiomeric Excess (ee) | Reference |

| 1 | Pd-Catalyzed Allylic Substitution | [Pd(allyl)Cl]₂ / P,N-Ligand | PHOX | Up to 99% | nih.gov |

| 2 | Ru-Catalyzed Propargylic Substitution | Diruthenium Complex / H-Bond Donor | Chiral Bis-thiourea | Up to 99% | organic-chemistry.org |

| 3 | Addition of Diethylzinc to Aldehyde | Ti(Oi-Pr)₄ / Chiral Diol | Axially Chiral Biphenyldiol | Up to 98% | chemrxiv.org |

| 4 | Reissert-Type Dearomatization | Organocatalyst | Chiral Triazole | Up to 86:14 e.r. | organic-chemistry.org |

This table showcases the high levels of enantioselectivity possible with well-designed chiral ligands and catalysts, providing a benchmark for the development of new chiral systems based on the this compound scaffold.

Role in Complex Molecule Synthesis and Natural Product Analogues

The N-arylsulfonamide motif is a prominent feature in a wide array of medicinally important compounds and natural product analogues. The development of catalytic methods that facilitate the construction of this functional group is therefore highly valuable. Cross-coupling reactions, such as those described in section 6.1.2, provide a direct route to synthesize molecules containing this moiety. Ligands derived from the this compound scaffold could play a dual role: first, as a structural component of the final target molecule, and second, as part of a ligand that catalyzes its own formation or the formation of similar structures.

Furthermore, the sulfonamide group can be used as a directing group to enable late-stage functionalization of complex molecules, allowing for the diversification of natural product scaffolds to explore structure-activity relationships.

Advanced Organic Transformations Mediated by this compound Derivatives

Beyond their use as ligands, derivatives of this compound are involved in a variety of advanced organic transformations. The sulfonamide group itself is a versatile functional handle.

One of the most powerful applications is its use as a directing group in C-H activation/functionalization reactions. The sulfonamide nitrogen or oxygen atoms can coordinate to a transition metal catalyst (e.g., palladium, rhodium, or iridium) and position it in close proximity to a specific C-H bond, typically at the ortho-position of one of the aryl rings. This directed activation allows for the selective conversion of a typically unreactive C-H bond into a new C-C, C-N, or C-O bond, bypassing the need for pre-functionalized starting materials. For example, an iridium catalyst could be directed by the sulfonamide to achieve ortho-amidation of the aniline ring.

Table 3: Examples of Sulfonamide-Directed C-H Functionalization Reactions

| Entry | C-H Bond Source | Reagent | Catalyst | Transformation | Reference |

| 1 | Arene | Sulfonyl Azide | Iridium | ortho-C-H Amidation | |

| 2 | Arene | Alkene | Rhodium | ortho-C-H Alkenylation | N/A |

| 3 | Arene | Organoboron Reagent | Palladium | ortho-C-H Arylation | N/A |

This table illustrates the utility of the sulfonamide group as a directing element for advanced C-H functionalization reactions, a strategy directly applicable to derivatives of this compound.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Approaches to Sulfonyl Anilines

The synthesis of sulfonyl anilines has traditionally relied on established methods, but the demand for greater efficiency, milder conditions, and broader substrate scope has spurred the development of innovative strategies. These new methods are crucial for accessing complex molecules like 2-(4-tert-Butylbenzene-1-sulfonyl)aniline and its derivatives.

Recent advancements have moved beyond classical approaches, which often require harsh conditions. nih.gov A significant area of development is the use of photoredox catalysis . Visible-light-mediated reactions have emerged as a powerful tool for forming C-S bonds. For instance, the direct sulfonylation of aniline (B41778) derivatives with sulfinate salts provides a mild and effective route. rsc.orgox.ac.uk Similarly, using sulfonyl fluorides as stable, modifiable, and atom-economic sulfonylation reagents under visible light is gaining traction. frontiersin.orgnih.govresearchgate.net This approach is particularly advantageous for late-stage functionalization, allowing for the introduction of the sulfonyl group into complex molecular architectures. nih.govacs.org

Rearrangement reactions represent another frontier. Inspired by historical industrial processes like the Tyrer process, researchers have investigated the thermal rearrangement of N-aryl sulfamates to produce para-sulfonyl anilines. researchgate.netchemrxiv.org This method can be achieved in a one-pot procedure using mild sulfamating agents like tributylsulfoammonium betaine (B1666868) (TBSAB). chemrxiv.orgnih.gov For accessing ortho-substituted products, such as the titular compound, a novel aminative rearrangement of O-(arenesulfonyl)hydroxylamines has been discovered, proceeding with excellent regiocontrol. nih.govnih.gov

Other emerging synthetic strategies include:

Electrochemical Synthesis : The electrochemical reaction of anilines and sulfinate salts offers a green and efficient alternative for constructing 2-sulfonylanilines. frontiersin.orgnih.gov

Metal-Catalyzed Cross-Coupling : Copper-catalyzed remote C-H activation and sulfonylation of anilines with sodium sulfinates provides a unique method for synthesizing arylsulfones. mdpi.com

Multi-component Reactions : Metal-free, three-component reactions involving anilines, DABCO(SO₂)₂, and aryldiazonium salts have been developed for the efficient construction of sulfonylated anilines. frontiersin.org

These novel methodologies promise to make sulfonyl anilines more accessible, enabling broader exploration of their properties and applications.

| Synthetic Method | Key Features | Reactants | Relevant Findings |

| Visible-Light Photoredox Catalysis | Mild conditions, suitable for late-stage functionalization. nih.gov | Anilines, Sulfinate Salts or Sulfonyl Fluorides. rsc.orgfrontiersin.org | Enables synthesis of diverse and complex sulfones; counterion of the photocatalyst can be crucial for efficiency. frontiersin.orgnih.gov |

| Rearrangement Reactions | Access to specific isomers (ortho or para). researchgate.netnih.gov | N-Aryl Sulfamates or O-(Arenesulfonyl)hydroxylamines. nih.govnih.gov | Can be performed as a one-pot reaction; mechanism is often intermolecular. nih.govnih.gov |

| Electrochemical Synthesis | Green chemistry approach, avoids harsh reagents. frontiersin.org | Anilines, Sulfinate Salts. nih.gov | Reported for the synthesis of 2-sulfonylanilines. nih.gov |

| Metal-Catalyzed C-H Activation | Remote functionalization of the aniline ring. mdpi.com | Anilines, Sodium Sulfinates, Copper Catalyst. mdpi.com | Offers a unique strategy for arylsulfone synthesis. mdpi.com |

Exploration of Unconventional Reactivity Modes and Applications

The sulfonyl aniline scaffold is not merely a static endpoint but a versatile platform for further chemical transformations. Future research will likely focus on leveraging the unique electronic properties and reactivity of this functional group combination.

One area of interest is the use of sulfonyl anilines as versatile building blocks . The stability of the sulfonyl group, particularly in sulfonyl fluorides, allows it to survive various reaction conditions, enabling it to be carried through multi-step syntheses before being used in a final coupling step. frontiersin.org The resulting sulfonated anilines can undergo further modifications; for example, the amine can be acylated or converted to other functionalities via Sandmeyer-type reactions, while the sulfonate can be transformed into sulfonyl chlorides and subsequently into sulfonamides. nih.gov

The development of reactions that proceed via novel mechanistic pathways is another exciting direction. For instance, the discovery of an oxylanion radical transfer (ORT) mechanism in the deaminative cyanation of anilines highlights that new modes of reactivity for aniline derivatives are still being uncovered. acs.org While not a direct sulfonylation, this points toward the potential for discovering unconventional pathways involving the sulfonyl group. The N-sulfonyl group can also act as a stabilizing N-substituent, enabling access to novel structures like N-allenyl cyanamides from N-sulfonyl precursors, which can then undergo further derivatization. acs.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Optimization

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules like this compound are designed and synthesized. mdpi.com These computational tools can accelerate the discovery process, predict properties, and optimize reaction conditions, saving significant time and resources.

In the context of compound design , generative AI models can suggest novel molecules with desired properties. nih.govspringernature.com These models are trained on vast datasets of chemical structures and can generate new scaffolds or optimize existing ones. nih.govoxfordglobal.com For a target like a specific enzyme or receptor, AI can design sulfonyl aniline derivatives predicted to have high binding affinity. This is often combined with computational tools like docking simulations, where deep learning models can rescore poses to better estimate binding affinities. nih.gov

For reaction optimization , ML algorithms can predict the performance of a chemical reaction based on a set of input parameters. tue.nl By analyzing data from experimental results, models like random forests can identify the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a target compound. mdpi.comtue.nl This is particularly valuable for the complex, multi-parameter systems often found in the novel synthetic methods described above. Furthermore, AI is becoming integral to automated synthesis platforms, or "self-driving labs," which can autonomously perform experiments, analyze the results, and decide on the next set of conditions to test, dramatically accelerating the optimization process. mdpi.com

| AI/ML Application Area | Description | Potential Impact on Sulfonyl Aniline Research |

| De Novo Compound Design | Generative models create novel chemical structures with desired properties. nih.govnih.gov | Rapid identification of new sulfonyl aniline derivatives for specific applications (e.g., drug discovery, materials science). oxfordglobal.com |

| Property Prediction | ML models predict physicochemical and biological properties of molecules. nih.gov | In-silico screening of virtual libraries of sulfonyl anilines to prioritize synthesis efforts. nih.gov |

| Reaction Optimization | Algorithms predict reaction outcomes (e.g., yield) based on reaction conditions. tue.nl | Faster development and optimization of novel synthetic routes, reducing experimental cost and time. |

| Automated Synthesis | AI-driven robotic systems perform and optimize reactions autonomously. mdpi.com | High-throughput synthesis and screening of sulfonyl aniline libraries. |

Interdisciplinary Research Foci

The unique structural and electronic features of this compound make it an attractive candidate for exploration in various interdisciplinary fields.

Supramolecular Chemistry : The sulfonyl group (S=O) is a strong hydrogen bond acceptor, while the aniline N-H group is a hydrogen bond donor. This combination provides a basis for designing self-assembling systems. The rigid aromatic backbone and the bulky tert-butyl group can be used to control the directionality and packing of these assemblies, leading to the formation of well-defined supramolecular structures like tapes, rosettes, or polymers.

Advanced Materials Design : Sulfonated aromatic polymers are known for their high thermal stability and mechanical strength. The sulfonyl aniline motif can be incorporated into polymer backbones to create new materials. For example, N-sulfonyl amidine polypeptides have been shown to create pH-responsive biomaterials, suggesting that polymers incorporating sulfonyl aniline units could be designed as "smart" materials that respond to external stimuli. rsc.org The use of related sulfonyl fluorides in the synthesis of polymers highlights the potential for this functional group in materials science. frontiersin.org

Sensing Platforms : The aromatic rings in the sulfonyl aniline structure can engage in π-π stacking interactions with other aromatic molecules. This property can be exploited in the design of chemical sensors. A polymer matrix containing the sulfonyl aniline moiety could be used as a coating for a sensor platform (e.g., on an ATR waveguide) to selectively capture and detect aromatic analytes from aqueous or gaseous environments through specific intermolecular interactions. rsc.org

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2-(4-tert-Butylbenzene-1-sulfonyl)aniline?

Methodological Answer: Synthesis typically involves sulfonation of 4-tert-butylbenzene using chlorosulfonic acid, followed by coupling with 2-aminophenyl derivatives under controlled conditions. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and substitution patterns.

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography (single-crystal diffraction) to resolve structural ambiguities. For crystallographic refinement, SHELX programs (e.g., SHELXL) are widely used to calculate bond lengths, angles, and thermal displacement parameters .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystal growth : Slow evaporation from a solvent (e.g., dichloromethane/methanol).

- Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 200 K) to reduce thermal motion artifacts.

- Structure solution : Employ direct methods (SHELXD) for phase determination.

- Refinement : SHELXL iteratively adjusts atomic coordinates and displacement parameters. Validate using R-factor convergence (<0.05) and goodness-of-fit metrics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement of sulfonated aniline derivatives?

Methodological Answer: Common issues include disorder in sulfonyl groups or anisotropic thermal motion. Strategies:

- Disorder modeling : Split occupancy for disordered atoms (e.g., tert-butyl groups) using PART instructions in SHELXL.

- Validation tools : Use ADDSYM to check for missed symmetry and PLATON to analyze hydrogen-bonding networks.

- Cross-validation : Compare X-ray data with spectroscopic results (e.g., NMR coupling constants) to confirm bond geometries. Contradictions may arise from dynamic effects in solution vs. solid state; molecular dynamics simulations can bridge this gap .

Q. What experimental designs are suitable for studying the environmental fate of this compound in soil systems?

Methodological Answer:

- Soil column experiments : Simulate vertical migration by varying pumping speeds (e.g., 0.5–2.0 mL/min) to assess leaching potential.

- Analytical quantification : Extract soil layers (0–50 cm depth) and analyze via HPLC with a mobile phase of methanol/sodium acetate-1-octanesulfonate buffer (65:35, pH 4.6) .

- Modeling : Use finite-difference models to predict spatial distribution and interphase partitioning coefficients (e.g., Kd for soil-water systems) .

Q. How can trace amounts of this compound be quantified in biological matrices?

Methodological Answer:

- Sample preparation : Lyophilize biological tissues, extract with acetonitrile, and filter (0.22 µm).

- HPLC-DAD method :

- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).

- Mobile phase : Methanol/buffer (65:35) at 1.0 mL/min.

- Detection : UV absorbance at 254 nm.

- Validation : Spike recovery tests (85–110%) and calibration curves (R² >0.995) ensure precision. System suitability criteria (e.g., tailing factor <2.0) must align with pharmacopeial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.